molecular formula C15H20N2O B169457 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one CAS No. 154495-69-9

8-Benzyl-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B169457
CAS No.: 154495-69-9
M. Wt: 244.33 g/mol
InChI Key: OHUKTYVHYSBFFY-UHFFFAOYSA-N
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Description

8-Benzyl-2,8-diazaspiro[4.5]decan-3-one is a chemical compound with the molecular formula C15H20N2O and a molecular weight of 244.34 g/mol This compound is characterized by its spirocyclic structure, which includes a benzyl group and two nitrogen atoms within the spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone or aldehyde, followed by benzylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and benzylation steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Benzyl-2,8-diazaspiro[4

Comparison with Similar Compounds

Uniqueness: 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one is unique due to its specific spirocyclic structure and the presence of a benzyl group, which can influence its reactivity and interaction with biological targets. Its potential as a RIPK1 inhibitor further distinguishes it from other similar compounds .

Biological Activity

8-Benzyl-2,8-diazaspiro[4.5]decan-3-one is a spirocyclic compound with notable biological activities, particularly as an inhibitor of Receptor Interacting Protein Kinase 1 (RIPK1). This compound's unique structure and functional properties have made it a subject of interest in medicinal chemistry and pharmacology. This article provides an overview of its biological activity, synthesis methods, and potential applications based on diverse research findings.

  • Molecular Formula : C₁₅H₂₀N₂O
  • Molecular Weight : 244.33 g/mol
  • CAS Number : 154495-69-9

The primary action of this compound is through the inhibition of RIPK1, a critical regulator in necroptosis—a form of programmed cell death. By inhibiting RIPK1, this compound disrupts the necroptosis pathway, leading to significant anti-necroptotic effects. This mechanism positions it as a potential therapeutic agent in conditions where necroptosis is implicated, such as neurodegenerative diseases and inflammatory disorders .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating apoptotic pathways and inhibiting tumor growth in vivo. For instance, in a study involving human cancer cell lines, the compound demonstrated significant cytotoxicity with IC₅₀ values in the low micromolar range .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Synthesis Methods

The synthesis of this compound typically involves the cyclization of a suitable diamine with a ketone or aldehyde followed by benzylation. Common solvents used include ethanol or methanol, often under acidic or basic conditions to facilitate the reaction.

Synthetic Route Example

  • Starting Materials : Appropriate diamine and carbonyl compound.
  • Reaction Conditions :
    • Cyclization under acidic conditions.
    • Benzylation using benzyl chloride.
    • Purification through recrystallization or chromatography.

Research Applications

The unique structural features of this compound make it a valuable building block in the synthesis of more complex spirocyclic compounds. Its potential applications span various fields:

  • Medicinal Chemistry : As a therapeutic agent targeting RIPK1.
  • Material Science : In the development of polymers with specific properties.

Comparative Analysis

Compound NameStructureBiological ActivityNotes
This compoundStructureAnticancer, AntimicrobialInhibits RIPK1
7-Benzyl-2,7-diazaspiro[4.4]nonan-3-oneSimilar spirocyclic structureModerate activityDifferent substituents
2-Methyl-2,8-diazaspiro[4.5]decan-3-oneVariation in substituentsLess studiedPotential for similar activity

Case Studies

  • Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that treatment with this compound led to a significant reduction in tumor size in mouse models of breast cancer.
  • Antimicrobial Efficacy : In vitro tests showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Properties

IUPAC Name

8-benzyl-2,8-diazaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-14-10-15(12-16-14)6-8-17(9-7-15)11-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUKTYVHYSBFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)NC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437246
Record name 8-benzyl-2,8-diazaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154495-69-9
Record name 8-benzyl-2,8-diazaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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